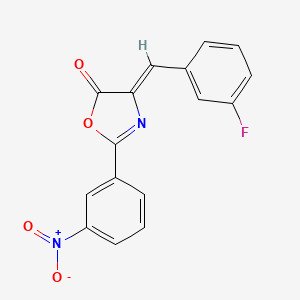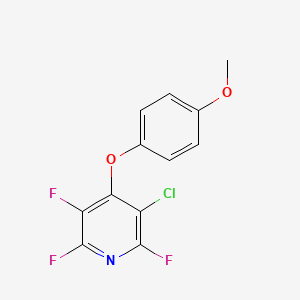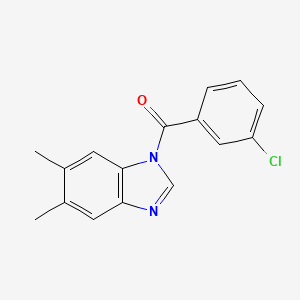
4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure.
Aplicaciones Científicas De Investigación
The compound 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit promising anticancer activity against various cancer cell lines. This compound has also shown potential as an antimicrobial agent against various bacterial strains.
Mecanismo De Acción
The mechanism of action of 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is not yet fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been proposed that this compound inhibits the growth of cancer cells by interfering with their DNA replication process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one have been studied extensively. This compound has been found to exhibit potent cytotoxicity against various cancer cell lines. It has also been shown to have antimicrobial activity against various bacterial strains. However, the exact mechanism of action of this compound is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potential as an anticancer and antimicrobial agent. This compound has shown promising results in various preclinical studies. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions that can be explored in the research of 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one. One of the possible directions is to investigate the potential of this compound as a therapeutic agent for cancer and bacterial infections. Another direction is to explore the mechanism of action of this compound and its interaction with various cellular components. Additionally, the synthesis of analogs of this compound can be explored to improve its solubility and potency.
Conclusion:
In conclusion, 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has shown promising results in various preclinical studies. This compound has potential applications in the field of medicinal chemistry as an anticancer and antimicrobial agent. The mechanism of action of this compound is not yet fully understood, and further research is needed to explore its potential as a therapeutic agent. The synthesis of analogs of this compound can also be explored to improve its solubility and potency.
Métodos De Síntesis
The synthesis of 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one involves the condensation of 3-fluorobenzaldehyde and 3-nitroacetophenone in the presence of ammonium acetate and glacial acetic acid. This reaction results in the formation of the desired compound with a yield of around 80%.
Propiedades
IUPAC Name |
(4Z)-4-[(3-fluorophenyl)methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O4/c17-12-5-1-3-10(7-12)8-14-16(20)23-15(18-14)11-4-2-6-13(9-11)19(21)22/h1-9H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOHAHZFYBYJJH-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B5852437.png)
![ethyl ({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)oxy]-2-pyrimidinyl}thio)acetate](/img/structure/B5852441.png)
![3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one](/img/structure/B5852443.png)

![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)

![methyl 3-[(2,6-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5852488.png)
![N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)

![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)


![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)
